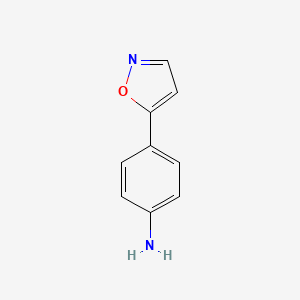

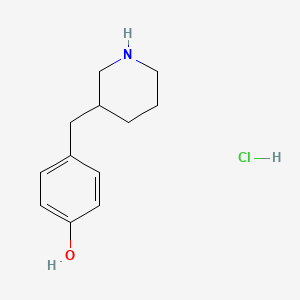

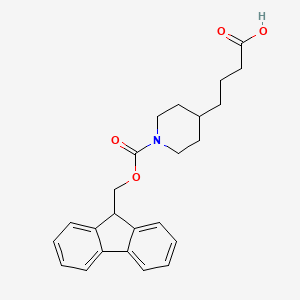

![molecular formula C15H23ClN4 B1318280 {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride CAS No. 1158457-35-2](/img/structure/B1318280.png)

{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 294.82 .

Synthesis Analysis

Imidazole, a key component of this compound, has seen recent advances in its synthesis . The synthesis of imidazole derivatives involves various methods, including the cyclization of amido-nitriles .Molecular Structure Analysis

The molecular formula of this compound is C15H22N4•HCl . Imidazole, a part of this compound, is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Chemical Reactions Analysis

The synthesis of imidazole derivatives often involves bond formations during the formation of the imidazole . For example, one method involves a nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.82 . Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Phosphodiesterase Inhibition and Antimicrobial Activities

- A study by Bukhari et al. (2013) synthesized a novel series of compounds related to your compound of interest. They were evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities, finding some compounds exhibited significant activities in these areas.

Nucleophilic Addition to Imidazole

- Ohta et al. (2000) discussed the double nucleophilic addition of amines to the imidazole nucleus, which is a key feature in compounds like the one you mentioned. They found that secondary amine molecules can add to the imidazole nucleus, which is typically considered an electron-excessive and stable aromatic ring. This study provides insight into the chemical behavior of imidazole-related compounds (Ohta et al., 2000).

Synthesis of Triazafulvalene Systems

- The synthesis of triazafulvalene systems, which include molecules similar to your compound of interest, was detailed by Uršič et al. (2010). They developed a method involving cycloaddition and subsequent substitution reactions, contributing to the understanding of this class of compounds.

Monoamine Oxidase Inhibition

- A study by Sasidharan et al. (2018) synthesized derivatives similar to your compound and evaluated them as inhibitors of monoamine oxidase. They found that certain derivatives were effective inhibitors, indicating potential applications in neurological or psychiatric disorders.

Phosphorus Pentoxide in Organic Synthesis

- Research by Nielsen & Pedersen (1982) utilized compounds similar to the one you're interested in for synthesizing a new series of hypoxanthines, indicating the utility of these compounds in organic synthesis.

Analysis of Fluorescence Derivatives in Amines

- A study by You et al. (2006) developed a method for determining amino compounds using derivatives similar to your compound. This highlights the compound's potential use in analytical chemistry, particularly in fluorescence detection.

Future Directions

Properties

IUPAC Name |

4-[(3-imidazol-1-ylpropylamino)methyl]-N,N-dimethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4.ClH/c1-18(2)15-6-4-14(5-7-15)12-16-8-3-10-19-11-9-17-13-19;/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCGHSEOQYEFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNCCCN2C=CN=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

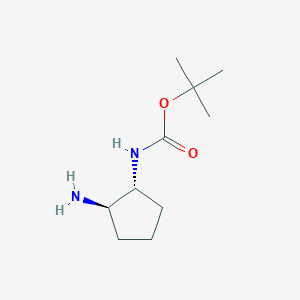

![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)

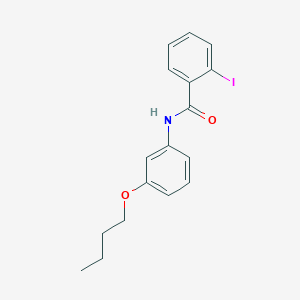

![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)

![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)